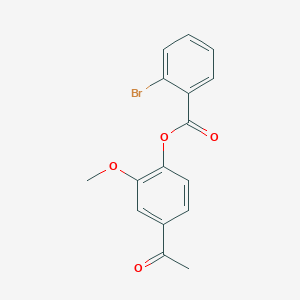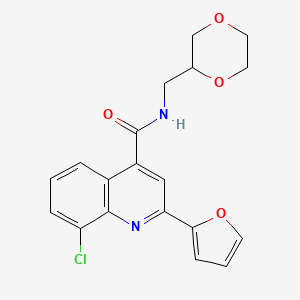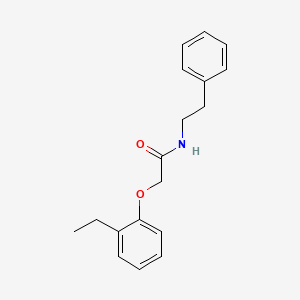
4-acetyl-2-methoxyphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-2-methoxyphenyl 2-bromobenzoate is a compound that could be synthesized through various chemical reactions involving acetylation, bromination, and esterification processes. The compound features a bromobenzoate group attached to a methoxyphenyl ring with an acetyl substituent, indicating a complex structure with potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including bromination, nitration, and acetylation. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with similar functional groups, was achieved from 4-bromo-2-fluorotoluene by bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
Molecular structure analyses of compounds with similar structural frameworks, such as N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, reveal intricate details about their spatial arrangement, demonstrating how substituents like the 4-methoxybenzoyl and 2-bromophenyl groups orient themselves around the core structure (M. Yusof & B. Yamin, 2004).
Chemical Reactions and Properties
Chemical reactions of similar compounds involve various substitution reactions, including electrophilic substitution, which can lead to the formation of diverse products depending on the nature of the substituents and reaction conditions (K. Clarke, R. M. Scrowston, & T. M. Sutton, 1973). These reactions are crucial for modifying the molecular structure to enhance or reduce certain properties.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Research has explored the reactions of benzo[b]thiophen derivatives, highlighting substitution reactions critical in organic synthesis, which may be relevant to derivatives of "4-acetyl-2-methoxyphenyl 2-bromobenzoate" for creating various pharmaceutical and material science compounds. Clarke, Scrowston, and Sutton (1973) investigated the bromination, nitration, and other reactions of 4-methoxy-benzo[b]thiophen, which could provide insights into the reactivity and potential chemical modifications of similar compounds (Clarke, Scrowston, & Sutton, 1973).
Photophysical Properties and Applications
Khan et al. (2017) studied the synthesis, characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, demonstrating the potential of bromophenol derivatives in developing new materials with specific photophysical properties and biological activities. These insights can be useful in understanding how "4-acetyl-2-methoxyphenyl 2-bromobenzoate" might be applied in creating compounds with similar functionalities (Khan, 2017).
Antioxidant and Biological Activities
Li, Xiao-Ming Li, Gloer, and Wang (2012) isolated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent scavenging activity against DPPH radicals. This research indicates the potential of bromophenol derivatives, related to "4-acetyl-2-methoxyphenyl 2-bromobenzoate," in developing natural antioxidants for food or pharmaceutical applications (Li, Xiao-Ming Li, Gloer, & Wang, 2012).
Environmental and Analytical Chemistry
Negreira, Rodríguez, Ramil, Rubí, and Cela (2009) discussed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, which could be relevant for studying the environmental impact and analytical detection of "4-acetyl-2-methoxyphenyl 2-bromobenzoate" and its derivatives in aquatic ecosystems (Negreira et al., 2009).
properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)11-7-8-14(15(9-11)20-2)21-16(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHWLXVLGUUIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)
![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)
![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)
![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)
![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)
![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)
![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)